3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrF2NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNWGHVLYAWXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the ortho position.
Formation of the Azaspiro Intermediate: The azaspiro structure is synthesized through a cyclization reaction involving a difluoroamine and a suitable cyclization agent.
Coupling Reaction: The bromophenyl intermediate is then coupled with the azaspiro intermediate using a coupling reagent such as palladium-catalyzed cross-coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Key Structural Differences and Molecular Properties
Analysis:
- Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight by ~60 g/mol compared to its fluorophenyl analog.
- Thioether vs. Ketone Linkage: The phenylthio group in the sulfur-containing analog () replaces the ketone’s carbonyl oxygen with sulfur, altering electronic properties. Sulfur’s lower electronegativity could reduce dipole moments, impacting crystal packing and solubility .
Azaspiro Derivatives with Alternative Functional Groups
Table 2: Spiro Ring Modifications and Substituent Effects
Analysis:
- Sulfonyl vs. Bromophenyl: The sulfonyl group in the sulfonylphenyl derivative () introduces strong electron-withdrawing effects, likely increasing solubility in polar solvents compared to the bromophenyl group.
- Azetidine vs.
Propan-1-one Derivatives in Natural Product Analogues
highlights propan-1-one derivatives like hesperetin dihydrochalcone glucosides, which feature hydroxyl and glycosyl groups. While these lack the azaspiro ring, their propanone core allows comparison of electronic effects:
- Hydroxy/Methoxy Substituents: Polar groups (e.g., in hesperetin derivatives) improve water solubility but may reduce membrane permeability compared to halogenated analogs .
- Biological Implications: The target compound’s bromine and difluoro groups may enhance blood-brain barrier penetration relative to natural product derivatives .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-(2-bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one, and how can they be methodologically addressed?
- Answer : The synthesis of spirocyclic compounds like this involves multi-step reactions, including halogenation, cyclization, and coupling. Key challenges include controlling regioselectivity during bromophenyl group attachment and ensuring stereochemical purity of the azaspiro core. To address these:
- Use Schlenk techniques to exclude moisture during cyclization steps, as the 1,1-difluoro group is sensitive to hydrolysis .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor spirocycle formation over linear byproducts .
- Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, followed by NMR and HRMS to confirm structural integrity .
Q. How can spectroscopic methods (NMR, MS) be used to confirm the structure of this compound?
- Answer :
- 1H/13C NMR : The aromatic protons of the 2-bromophenyl group appear as a doublet of doublets (δ 7.3–7.8 ppm), while the spirocyclic azaspiro octane protons show distinct splitting due to fluorine coupling (e.g., δ 3.5–4.2 ppm for CH2 groups adjacent to N) .
- 19F NMR : The two fluorine atoms in the 1,1-difluoro group resonate as a singlet near δ -120 ppm due to equivalent chemical environments .
- HRMS : The molecular ion peak ([M+H]+) should match the theoretical mass (C16H17BrF2NO: ~380.04 g/mol) with <2 ppm error .
Advanced Research Questions
Q. What computational strategies can predict the bioactive conformation of this compound, and how do they align with experimental data?
- Answer :
- Perform density functional theory (DFT) calculations to optimize the geometry and identify low-energy conformers. The azaspiro ring’s rigidity restricts rotational freedom, making it a stable scaffold for target binding .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). Compare results with experimental IC50 values from enzyme inhibition assays to validate binding modes .
- MD simulations (50–100 ns) in explicit solvent (e.g., TIP3P water) can assess stability of the ligand-receptor complex, focusing on fluorine-mediated hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Answer :
- Synthesize analogs with variations in:
- Halogen substitution : Replace bromine with chlorine or iodine to assess steric/electronic effects on target affinity .
- Spirocyclic modifications : Introduce substituents (e.g., methyl groups) on the azaspiro ring to modulate lipophilicity (logP) and blood-brain barrier permeability .
- Test analogs in in vitro assays (e.g., CYP450 inhibition, plasma protein binding) to prioritize candidates with improved metabolic stability .
Q. What methodologies resolve contradictions in reported biological activity data for similar azaspiro compounds?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. To mitigate:
- Standardize bioassay protocols (e.g., ATP concentration in kinase assays) and use ≥95% pure compounds (verified by HPLC) .
- Perform counter-screens against off-target receptors (e.g., hERG) to rule out false positives .
- Use metabolite identification studies (LC-MS/MS) to determine if observed activity stems from the parent compound or a metabolite .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be optimized for in vivo studies?
- Answer :
- Solubility : Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal suspension to enhance aqueous solubility .
- Stability : Conduct pH-rate profiling (pH 1–10) to identify degradation pathways. For acid-labile moieties (e.g., azaspiro ring), use enteric coatings for oral delivery .
- Plasma stability : Incubate the compound in mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
Methodological Tables
Table 1 : Representative NMR Data for Key Protons in Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 2-Bromophenyl (aromatic H) | 7.3–7.8 | dd (J=8 Hz) |
| Azaspiro CH2 adjacent to N | 3.5–4.2 | m |
| 1,1-Difluoro group (19F NMR) | -120 | s |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Linear amine derivatives | Incomplete cyclization | Increase reaction time (24–48 hrs) |
| Dehalogenated products | Reducing conditions | Use inert atmosphere (N2/Ar) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
